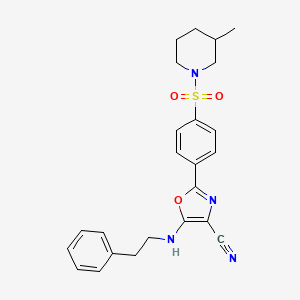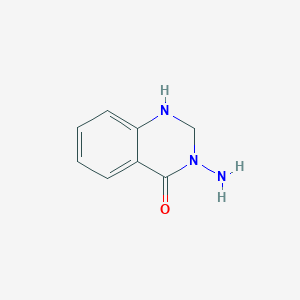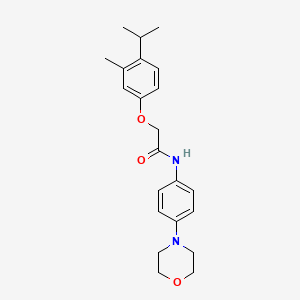
2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide, also known as MPAPA, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. MPAPA is a small molecule with a molecular weight of 412.55 g/mol and a chemical formula of C24H32N2O3.
Scientific Research Applications
Structural Aspects and Properties of Related Compounds
Research on structurally related compounds, such as those containing amide and isoquinoline derivatives, has been focused on their structural aspects and the formation of inclusion compounds. These studies have shown that certain derivatives can form gels or crystalline solids when treated with mineral acids, and their host–guest complexes exhibit enhanced fluorescence emission. Such properties are significant for understanding the molecular interactions and potential applications of similar compounds in materials science and sensor technology (A. Karmakar, R. Sarma, J. Baruah, 2007).
Pharmacological Characterization of Analogues
In the pharmacological domain, analogues of 2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide, such as Modafinil, have been studied for their neurochemical substrates and interaction with neurotransmitter transporters. These studies offer insights into the mechanisms by which these compounds might modulate neurotransmitter systems, providing a foundation for further exploration of therapeutic applications (B. Madras et al., 2006).
Binding Studies and Drug Design
Binding studies of new paracetamol derivatives have been conducted to understand their interactions with DNA and proteins. Such research is crucial for drug design, offering insights into the molecular basis of drug action and facilitating the development of novel therapeutic agents (N. Raj, 2020).
Chemoselective Acetylation and Synthesis
Research into chemoselective acetylation using immobilized lipase presents a green chemistry approach to synthesizing intermediates like N-(2-hydroxyphenyl)acetamide. These studies contribute to the development of environmentally friendly synthetic methods in pharmaceutical manufacturing (Deepali B Magadum, G. Yadav, 2018).
Antiviral and Antiapoptotic Effects
The therapeutic efficacy of novel compounds against viral infections, such as Japanese encephalitis, has been evaluated, showing significant antiviral and antiapoptotic effects. These findings underscore the potential of related compounds in treating viral diseases and their mechanisms of action (Joydeep Ghosh et al., 2008).
properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16(2)21-9-8-20(14-17(21)3)27-15-22(25)23-18-4-6-19(7-5-18)24-10-12-26-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXREXHNSXYGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

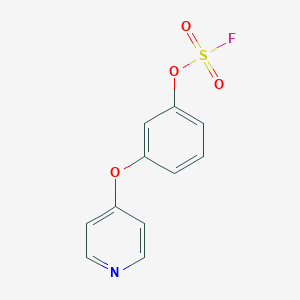
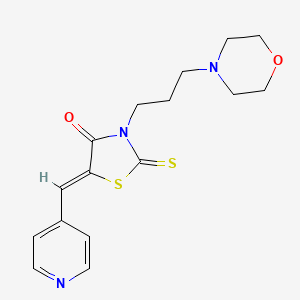
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
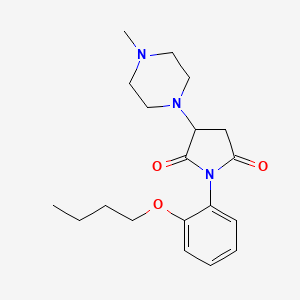
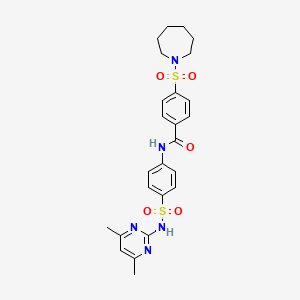

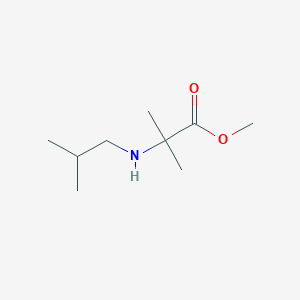
![N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2997234.png)
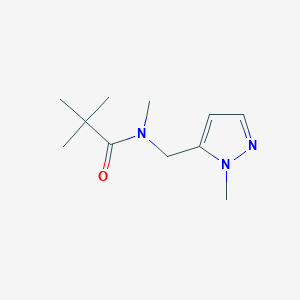
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)
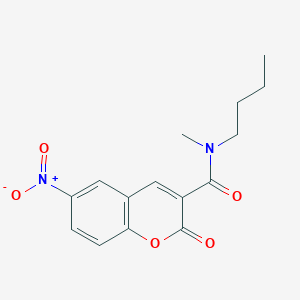
![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
